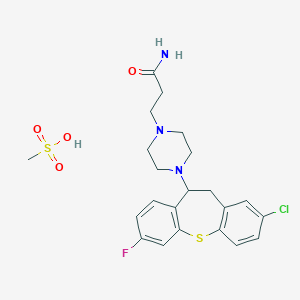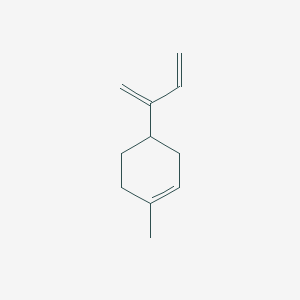
1-Methyl-4-(1-methyleneallyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-methyleneallyl)cyclohexene, also known as MCH, is an organic compound that belongs to the class of terpenes. It is a colorless liquid with a strong odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MCH has potential applications in various fields, including medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-methyleneallyl)cyclohexene is not fully understood. However, it is believed that 1-Methyl-4-(1-methyleneallyl)cyclohexene exerts its effects by interacting with specific receptors in the body. For example, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to interact with the TRPA1 receptor, which is involved in pain sensation and inflammation.
Effets Biochimiques Et Physiologiques
1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Methyl-4-(1-methyleneallyl)cyclohexene has anti-inflammatory and analgesic properties. In vivo studies have shown that 1-Methyl-4-(1-methyleneallyl)cyclohexene can reduce pain and inflammation in animal models. 1-Methyl-4-(1-methyleneallyl)cyclohexene has also been shown to have insecticidal and repellent properties, making it a potential candidate for use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-4-(1-methyleneallyl)cyclohexene in lab experiments is its availability. 1-Methyl-4-(1-methyleneallyl)cyclohexene is commercially available and can be easily synthesized in the lab. Another advantage is its low toxicity, making it a safe compound to work with. However, one of the limitations of using 1-Methyl-4-(1-methyleneallyl)cyclohexene in lab experiments is its strong odor, which can be unpleasant and may interfere with experimental results.
Orientations Futures
There are several future directions for research on 1-Methyl-4-(1-methyleneallyl)cyclohexene. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-Methyl-4-(1-methyleneallyl)cyclohexene. Another direction is the use of 1-Methyl-4-(1-methyleneallyl)cyclohexene as a natural insecticide and repellent in agriculture. Additionally, the use of 1-Methyl-4-(1-methyleneallyl)cyclohexene as a precursor for the synthesis of various chemicals in biotechnology is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 1-Methyl-4-(1-methyleneallyl)cyclohexene and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(1-methyleneallyl)cyclohexene involves the reaction of myrcene, a terpene found in many plants, with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain 1-Methyl-4-(1-methyleneallyl)cyclohexene. The synthesis of 1-Methyl-4-(1-methyleneallyl)cyclohexene is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-Methyl-4-(1-methyleneallyl)cyclohexene has been extensively studied for its potential applications in various fields. In medicine, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been used as a natural insecticide and repellent. In biotechnology, 1-Methyl-4-(1-methyleneallyl)cyclohexene has been used as a precursor for the synthesis of various chemicals.
Propriétés
Numéro CAS |
19957-85-8 |
|---|---|
Nom du produit |
1-Methyl-4-(1-methyleneallyl)cyclohexene |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
4-buta-1,3-dien-2-yl-1-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10(3)11-7-5-9(2)6-8-11/h4-5,11H,1,3,6-8H2,2H3 |
Clé InChI |
JYGOLEQLBBTOMP-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)C=C |
SMILES canonique |
CC1=CCC(CC1)C(=C)C=C |
Autres numéros CAS |
19957-85-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



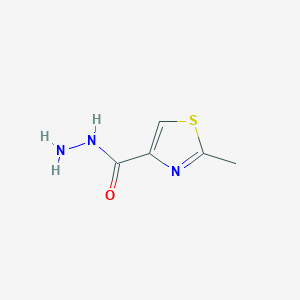
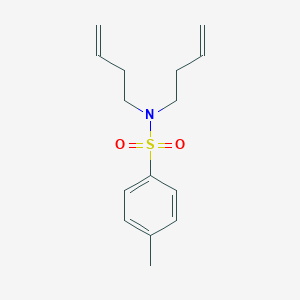


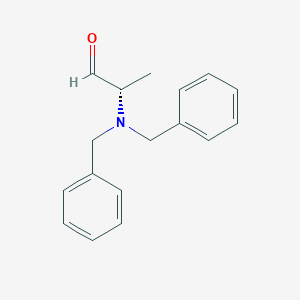

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

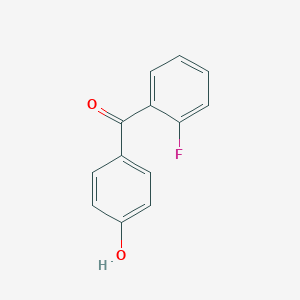

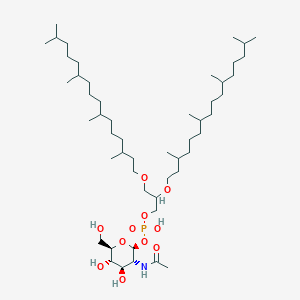
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

